molecular formula C26H25NO2 B11268965 1-benzyl-3-hydroxy-4-phenyl-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

1-benzyl-3-hydroxy-4-phenyl-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11268965
M. Wt: 383.5 g/mol
InChI Key: AOFISNZOGUVDES-UHFFFAOYSA-N
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Description

1-BENZYL-3-HYDROXY-4-PHENYL-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound featuring a pyrrolidinone core. This compound is characterized by its unique structure, which includes benzyl, hydroxy, phenyl, and isopropylphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-3-HYDROXY-4-PHENYL-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzyl and phenyl derivatives with a pyrrolidinone precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-3-HYDROXY-4-PHENYL-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

1-BENZYL-3-HYDROXY-4-PHENYL-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-3-HYDROXY-4-PHENYL-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-BENZYL-3-HYDROXY-4-PHENYL-5-[4-(METHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 1-BENZYL-3-HYDROXY-4-PHENYL-5-[4-(ETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 1-BENZYL-3-HYDROXY-4-PHENYL-5-[4-(BUTYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

1-BENZYL-3-HYDROXY-4-PHENYL-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to the presence of the isopropylphenyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C26H25NO2

Molecular Weight

383.5 g/mol

IUPAC Name

1-benzyl-4-hydroxy-3-phenyl-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H25NO2/c1-18(2)20-13-15-22(16-14-20)24-23(21-11-7-4-8-12-21)25(28)26(29)27(24)17-19-9-5-3-6-10-19/h3-16,18,24,28H,17H2,1-2H3

InChI Key

AOFISNZOGUVDES-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CC=CC=C3)O)C4=CC=CC=C4

Origin of Product

United States

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